Lupinisoflavone A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

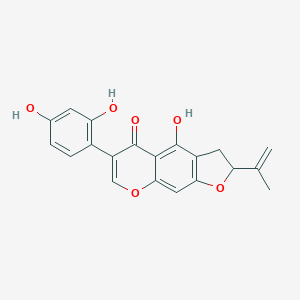

Lupinisoflavone a belongs to the class of organic compounds known as 6-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 6-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in pigeon pea, pulses, and white lupine. This makes this compound a potential biomarker for the consumption of these food products.

科学的研究の応用

Nutritional Applications

1. Health Benefits of Lupin Isoflavones

Lupinisoflavone A is noted for its potential health benefits, particularly in the context of metabolic health. Research indicates that isoflavones can influence lipid metabolism, glucose regulation, and blood pressure levels. For example, studies have shown that lupin proteins can positively affect these parameters, suggesting that this compound may contribute to cardiovascular health and diabetes management .

| Health Parameter | Effect of this compound |

|---|---|

| Lipid Metabolism | May lower cholesterol levels |

| Glucose Regulation | Improves insulin sensitivity |

| Blood Pressure | Potentially reduces hypertension |

2. Antioxidant Properties

this compound exhibits antioxidant properties, which can help mitigate oxidative stress. This is particularly relevant in preventing chronic diseases such as cancer and cardiovascular diseases. The antioxidant capacity of lupin extracts has been documented, emphasizing the role of isoflavones in enhancing overall health .

Medicinal Applications

1. Antimicrobial Activity

Research has identified that prenylated flavonoids and isoflavonoids, including this compound, possess antimicrobial properties against various pathogens. For instance, studies on the prenyltransferase gene (LaPT1) from white lupin demonstrated that it could enhance the antimicrobial activity of isoflavones through metabolic engineering . This suggests potential applications in developing natural antimicrobial agents.

| Pathogen Type | Activity of this compound |

|---|---|

| Fungal Pathogens | Effective antimicrobial properties |

| Bacterial Pathogens | Potential for further research |

2. Hormonal Modulation

this compound's estrogen-like activity positions it as a candidate for research into hormone-dependent conditions. Its effects on hormone modulation could be beneficial in managing conditions such as breast cancer and menopausal symptoms . However, further clinical studies are necessary to validate these effects.

Agricultural Applications

1. Crop Improvement

The presence of isoflavones like this compound in lupin seeds can enhance crop resilience against pests and diseases. The genetic study of lupin species has revealed that certain isoflavonoid biosynthetic pathways can be manipulated to increase the yield and nutritional quality of crops . This application has significant implications for sustainable agriculture.

Case Studies

1. Nutritional Studies on Lupin Consumption

A study examining the effects of lupin-based diets on metabolic health found that participants consuming lupin products showed improved lipid profiles and reduced body weight compared to control groups . This highlights the practical application of this compound in dietary interventions aimed at improving health outcomes.

2. Antimicrobial Efficacy Testing

In a laboratory setting, extracts containing this compound were tested against various fungal strains. The results indicated a significant reduction in fungal growth, supporting its potential use as a natural fungicide . This case study illustrates its applicability in agricultural settings.

特性

CAS番号 |

93373-45-6 |

|---|---|

分子式 |

C20H16O6 |

分子量 |

352.3 g/mol |

IUPAC名 |

6-(2,4-dihydroxyphenyl)-4-hydroxy-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C20H16O6/c1-9(2)15-6-12-16(26-15)7-17-18(19(12)23)20(24)13(8-25-17)11-4-3-10(21)5-14(11)22/h3-5,7-8,15,21-23H,1,6H2,2H3 |

InChIキー |

DOGAHANJPKBCGB-UHFFFAOYSA-N |

SMILES |

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O |

正規SMILES |

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O |

melting_point |

189-191°C |

物理的記述 |

Solid |

同義語 |

(+)-Lupinisoflavone A; (+)-6-(2,4-Dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。